(2E)-3-(4-bromo-2-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile
Overview
Description
(2E)-3-(4-bromo-2-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound that belongs to the class of acrylonitriles These compounds are characterized by the presence of a nitrile group attached to an acryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromo-2-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-bromo-2-fluoroaniline, phenylsulfonyl chloride, and acrylonitrile.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-bromo-2-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents (RMgX) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for research purposes.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (2E)-3-(4-bromo-2-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-2-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile
- 3-(4-bromo-2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile
- 3-(4-bromo-2-fluorophenyl)-2-(methylsulfonyl)acrylonitrile
Uniqueness
The unique combination of bromo, fluoro, and phenylsulfonyl groups in (2E)-3-(4-bromo-2-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile distinguishes it from similar compounds. These functional groups confer specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-bromo-2-fluorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2S/c16-12-7-6-11(15(17)9-12)8-14(10-18)21(19,20)13-4-2-1-3-5-13/h1-9H/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKPIQPDNPOZOX-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=C(C=C2)Br)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=C(C=C2)Br)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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